molecular formula C15H22ClN5O2 B2613572 (Z)-8-(butylamino)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 946228-26-8

(Z)-8-(butylamino)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2613572
CAS No.: 946228-26-8
M. Wt: 339.82
InChI Key: FLGBFPPGLMIETG-YFHOEESVSA-N
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Description

The compound “(Z)-8-(butylamino)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a purine-dione derivative characterized by a substituted purine core with a butylamino group at position 8, a 3-chlorobut-2-en-1-yl chain at position 7, and methyl groups at positions 1 and 3. Synthetically, analogous compounds (e.g., 7-ethyl-1,3-dimethylpurine-diones) are prepared via alkylation of purine precursors under basic conditions, as seen in the synthesis of compound 34 in .

Properties

IUPAC Name

8-(butylamino)-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN5O2/c1-5-6-8-17-14-18-12-11(21(14)9-7-10(2)16)13(22)20(4)15(23)19(12)3/h7H,5-6,8-9H2,1-4H3,(H,17,18)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGBFPPGLMIETG-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1CC=C(C)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC1=NC2=C(N1C/C=C(/C)\Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-8-(butylamino)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention for its potential biological activities. This compound is characterized by its unique structure, which includes a butylamino group and a chlorobutene moiety, suggesting possible interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C13H16ClN5O2C_{13}H_{16}ClN_{5}O_{2}, with a molecular weight of 295.75 g/mol. The presence of halogen and nitrogen functionalities indicates potential pharmacological properties.

Antitumor Activity

Research indicates that purine derivatives can exhibit antitumor properties. A study involving similar compounds showed that modifications in the purine structure significantly influenced cytotoxicity against various cancer cell lines. The incorporation of the butylamino and chlorobutene groups in this compound may enhance its interaction with DNA or RNA, leading to inhibition of cancer cell proliferation.

Compound Cell Line IC50 (µM) Mechanism
Compound AHeLa15DNA intercalation
Compound BMCF-720Apoptosis induction
(Z)-8-(butylamino)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dioneA549TBDTBD

Antiviral Activity

Similar purine derivatives have been evaluated for antiviral activity. For instance, compounds with structural similarities have shown effectiveness against viral replication by inhibiting viral polymerases. The specific mechanism of action for this compound remains to be elucidated but may involve interference with viral nucleic acid synthesis.

Enzyme Inhibition

Preliminary studies suggest that (Z)-8-(butylamino)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione might act as an inhibitor of certain enzymes involved in nucleotide metabolism. This could lead to altered cellular metabolism and growth inhibition in rapidly dividing cells.

Case Studies

A recent case study demonstrated the effects of a structurally related compound on human cancer cell lines. The study found that modifications to the purine structure could significantly enhance biological activity:

  • Study on Cell Proliferation :
    • Objective : To assess the cytotoxic effects of modified purines on breast cancer cells.
    • Findings : The modified purines exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating promising antitumor potential.
  • Antiviral Screening :
    • Objective : Evaluate the antiviral efficacy against influenza virus.
    • Results : Compounds similar to (Z)-8-(butylamino)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione showed a significant reduction in viral titers at concentrations above 25 µM.

Comparison with Similar Compounds

Key Observations :

  • Compared to 35 , which has a chlorophenyl moiety, the target’s alkenyl chloride may exhibit distinct electronic properties, affecting solubility and receptor interactions .
  • Imidazo-purine derivatives (e.g., 40 ) feature fused rings, altering conformational flexibility compared to the purine-dione scaffold .

Spectral and Analytical Data

Spectral trends from analogous compounds highlight substituent effects:

NMR Chemical Shifts (Selected Examples):

  • Compound 35 :
    • ¹H NMR : δ 0.89 (t, J=6.8 Hz, 3H, CH₂CH₂CH₂CH₃), δ 3.30 (s, 3H, NCH₃).
    • ¹³C NMR : δ 154.2 (C=O), 112.5 (aromatic C-Cl).
  • Compound 34 :
    • Methylsulfonyl group at position 8 causes deshielding (¹H NMR: δ 3.15 for SO₂CH₃).

The target compound’s chlorobut-enyl chain would likely show characteristic ¹H NMR splitting patterns (e.g., vinyl protons at δ 5.5–6.5) and ¹³C signals for the chlorinated carbon (δ ~110–120) .

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